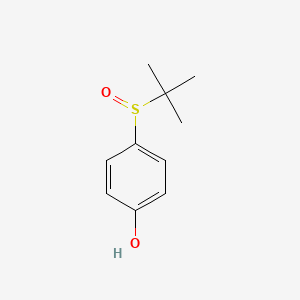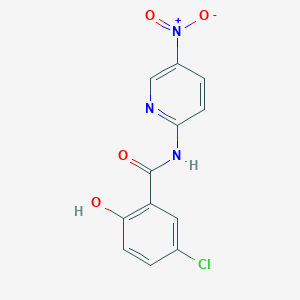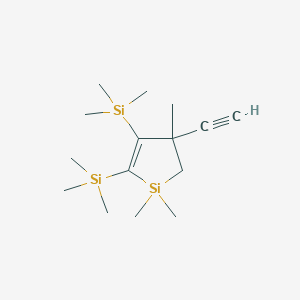![molecular formula C22H39NOS B14346053 4-Tert-butyl-2-[(dimethylamino)methyl]-6-(nonylsulfanyl)phenol CAS No. 90831-59-7](/img/structure/B14346053.png)
4-Tert-butyl-2-[(dimethylamino)methyl]-6-(nonylsulfanyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butyl-2-[(dimethylamino)methyl]-6-(nonylsulfanyl)phenol is a phenolic compound known for its antioxidant properties. It is used in various applications, including the stabilization of lubricant oils .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-[(dimethylamino)methyl]-6-(nonylsulfanyl)phenol typically involves the alkylation of phenolic compounds. The reaction conditions often include the use of tert-butyl groups and dimethylamino groups to achieve the desired structure .
Industrial Production Methods
Industrial production methods for this compound involve large-scale chemical reactions under controlled conditions. The process ensures high purity and yield, making it suitable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-Tert-butyl-2-[(dimethylamino)methyl]-6-(nonylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones .
Wissenschaftliche Forschungsanwendungen
4-Tert-butyl-2-[(dimethylamino)methyl]-6-(nonylsulfanyl)phenol has a wide range of scientific research applications:
Chemistry: Used as an antioxidant to stabilize various chemical formulations.
Biology: Investigated for its potential protective effects against oxidative stress.
Medicine: Studied for its potential therapeutic applications in preventing oxidative damage.
Industry: Utilized in the stabilization of lubricant oils and other industrial products.
Wirkmechanismus
The mechanism of action of 4-Tert-butyl-2-[(dimethylamino)methyl]-6-(nonylsulfanyl)phenol involves its antioxidant properties. It acts by scavenging free radicals and preventing oxidative damage to cells and materials. The molecular targets include reactive oxygen species, and the pathways involved are related to the reduction of oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Another phenolic antioxidant with similar properties.
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant activity in various applications.
Uniqueness
4-Tert-butyl-2-[(dimethylamino)methyl]-6-(nonylsulfanyl)phenol is unique due to its specific structure, which provides enhanced stability and antioxidant properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
90831-59-7 |
|---|---|
Molekularformel |
C22H39NOS |
Molekulargewicht |
365.6 g/mol |
IUPAC-Name |
4-tert-butyl-2-[(dimethylamino)methyl]-6-nonylsulfanylphenol |
InChI |
InChI=1S/C22H39NOS/c1-7-8-9-10-11-12-13-14-25-20-16-19(22(2,3)4)15-18(21(20)24)17-23(5)6/h15-16,24H,7-14,17H2,1-6H3 |
InChI-Schlüssel |
QPQGUSJWIHRRIN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCSC1=CC(=CC(=C1O)CN(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[5.5]undecane-2,4,8,10-tetrone](/img/structure/B14345981.png)
![2-[3-(2-Hydroxyethylamino)-2,4,6-trinitroanilino]ethanol](/img/structure/B14345988.png)
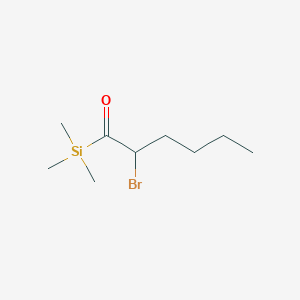
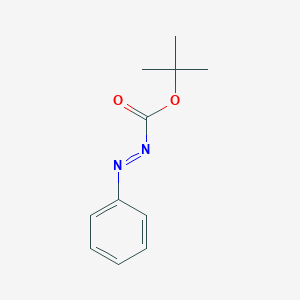
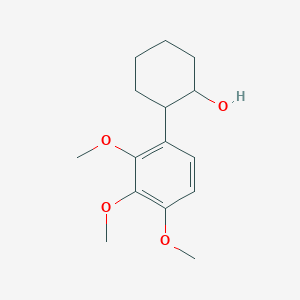
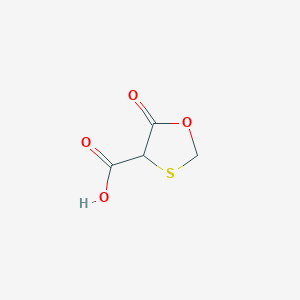
![N-[(2-Hydroxy-3-methoxyphenyl)methyl]nonanamide](/img/structure/B14346018.png)
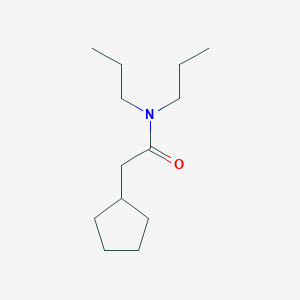
![(3-{1-[(Prop-2-en-1-yl)oxy]ethoxy}prop-1-yn-1-yl)benzene](/img/structure/B14346026.png)
